molecular formula C17H15BrN2O2 B14337633 Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide CAS No. 97795-08-9

Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide

Cat. No.: B14337633
CAS No.: 97795-08-9
M. Wt: 359.2 g/mol
InChI Key: GMABBZVKFTZSJZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a phthalazinium core, which is a nitrogen-containing heterocyclic compound, and a 4-methoxyphenyl group attached to an oxoethyl side chain. The bromide ion serves as the counterion in this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide typically involves the reaction of phthalazine with 4-methoxybenzaldehyde in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then treated with hydrobromic acid to introduce the bromide ion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxoethyl group to a hydroxyl group.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve the use of halide salts in polar solvents.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted phthalazinium derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Phthalazinium, 2-[2-(4-chlorophenyl)-2-oxoethyl]-, bromide
  • Phthalazinium, 2-[2-(4-methylphenyl)-2-oxoethyl]-, bromide
  • Phthalazinium, 2-[2-(4-nitrophenyl)-2-oxoethyl]-, bromide

Uniqueness

Phthalazinium, 2-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide is unique due to the presence of the 4-methoxyphenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

97795-08-9

Molecular Formula

C17H15BrN2O2

Molecular Weight

359.2 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-phthalazin-2-ium-2-ylethanone;bromide

InChI

InChI=1S/C17H15N2O2.BrH/c1-21-16-8-6-13(7-9-16)17(20)12-19-11-15-5-3-2-4-14(15)10-18-19;/h2-11H,12H2,1H3;1H/q+1;/p-1

InChI Key

GMABBZVKFTZSJZ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C=N2.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.